molecular formula C14H16N4O3 B015029 6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil CAS No. 72816-91-2

6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil

Cat. No.: B015029
CAS No.: 72816-91-2
M. Wt: 288.3 g/mol
InChI Key: RLJDTUFUQDKHKP-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil (CAS: 72816-91-2) is a synthetic uracil derivative with a molecular formula of C₁₄H₁₆N₄O₃ and a molecular weight of 288.3 g/mol. Structurally, it features a benzyl group at the N1 position, a methyl group at C3, and a formyl-methyl substitution at the N5 position of the uracil core . The compound is a white crystalline solid with a melting point of 199–202°C and is stored at -20°C to ensure stability.

Properties

IUPAC Name

N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-16(9-19)11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDTUFUQDKHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402998
Record name AB-323/13887070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72816-91-2
Record name AB-323/13887070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the amino group, and the attachment of the formamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or modulate biological pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-5-(arylamino)uracil Derivatives

  • Structure: These derivatives retain the benzyl group at N1 but replace the N5 formyl-methyl group with aryl amino substituents .
  • Bioactivity : Demonstrated inhibitory activity against HIV-1 and Epstein-Barr virus, attributed to their ability to interfere with viral replication machinery .

6-Amino-1-benzyl-5-bromouracil

  • Structure : Features a bromine atom at C5 instead of the formyl-methyl group .
  • Electronic Effects: Bromine, being electron-withdrawing, reduces aromaticity and increases the HOMO-LUMO gap, as observed in 5-halogenouracils .

6-Amino-1-benzyl-5-methylaminouracil

  • Structure: Substitutes the N5 position with a methylamino group .
  • Hydrogen Bonding: The methylamino group can act as a hydrogen bond donor, whereas the formyl-methyl group in the target compound is a hydrogen bond acceptor. This difference may influence interactions with nucleic acids or proteins .

Functional Comparison with Halogenated Uracils

5-Fluorouracil (5-FU) and 5-bromouracil (5-BrU) are well-studied uracil derivatives with halogen atoms at C4. These compounds exhibit:

  • Enhanced RNA/DNA Binding : Halogens improve triplex formation with RNA via halogen bonding and polarizability .
  • Aromaticity : Halogenation reduces aromaticity (measured by HOMHED index) compared to unmodified uracil, impacting electronic properties .
  • Contrast with Target Compound: The formyl-methyl group in 6-amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil likely preserves aromaticity better than halogenated analogues, favoring planar stacking interactions but reducing polarizability .

Antiviral Activity

  • 1-Benzyl-5-(arylamino)uracils: Active against DNA viruses (e.g., adenoviruses) due to structural mimicry of nucleotide bases .
  • Its formyl-methyl group may hinder viral polymerase incorporation compared to halogenated or amino-substituted uracils .

Data Tables

Table 1: Structural and Functional Comparison of Uracil Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Bioactivity
This compound N1: Benzyl; C3: Methyl; N5: Formyl-methyl 288.3 High aromaticity, moderate solubility in DMSO/methanol Hypothesized antiviral activity
1-Benzyl-5-(arylamino)uracil N1: Benzyl; N5: Aryl amino ~280–320 Strong hydrogen bonding, high antiviral specificity Anti-HIV-1, Epstein-Barr
5-Fluorouracil (5-FU) C5: Fluorine 130.08 Reduced aromaticity, enhanced RNA triplex formation Anticancer, antiviral
6-Amino-1-benzyl-5-bromouracil N1: Benzyl; C5: Bromine ~291.1 Electron-withdrawing, increased HOMO-LUMO gap Not reported

Table 2: Solubility and Stability

Compound Solubility Storage Conditions
This compound DMSO, methanol -20°C
5-Fluorouracil Water, DMSO Room temperature
1-Benzyl-5-(arylamino)uracil DMF, ethanol -20°C

Key Research Findings and Implications

  • Electronic Properties : The formyl-methyl group in the target compound likely preserves aromaticity better than halogenated uracils, making it suitable for applications requiring planar stacking (e.g., nucleic acid probes) .
  • Antiviral Potential: Structural parallels to active 1-benzyluracils suggest unexplored antiviral utility, but further experimental validation is needed .
  • Metabolic Relevance : As a caffeine metabolite, it may serve as a biomarker or modulator of nucleotide metabolism pathways .

Biological Activity

6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil, a modified uracil derivative, has garnered attention for its potential biological activities. Characterized by the molecular formula C14H16N4O3 and a molecular weight of 288.3 g/mol, this compound features distinctive structural modifications that may confer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antiviral properties, enzyme interactions, and potential therapeutic applications.

Structural Characteristics

The structural uniqueness of this compound is attributed to its specific functional groups:

  • Amino group at the sixth position.
  • Benzyl group at the first position.
  • N-formyl-N-methyl group at the fifth position.

These modifications influence its biological interactions and mechanisms of action.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Preliminary studies suggest that this compound can inhibit viral replication, although the specific mechanisms remain to be fully elucidated. The binding affinity of this compound with viral enzymes or receptors is a key area of investigation.

Enzyme Interactions

The compound has been studied for its interactions with various enzymes. Notably, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC may have implications for metabolic disorders and cancer therapy .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to specific receptors or enzymes , leading to modulation of metabolic pathways.
  • Alteration of cellular functions , which can affect cell growth and proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameCAS NumberStructural FeaturesUnique Aspects
6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil72816-89-8Lacks methyl group at third positionPotentially different biological activity
5-Fluorouracil51-21-8Fluorine substitution instead of benzylWidely used in cancer therapy
Uridine58-97-9Basic uracil structure without modificationsFundamental nucleoside in RNA

This table highlights how structural differences can lead to variations in biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of related uracil derivatives. For instance, compounds similar to this compound have demonstrated varying degrees of antiviral and anticancer activities. These findings underline the importance of structural modifications in influencing pharmacological outcomes.

Q & A

Q. What experimental techniques are recommended for determining the cis-trans isomerization of the N-formylamino group in this uracil derivative?

X-ray crystallography is the primary method for resolving structural isomerization. For 6-amino-3-methyl-5-(N-formylamino)uracil, monoclinic crystals (space group P21/n) were analyzed using a CAD-4 diffractometer with ω/2θ scans. The N-formylamino group at the 5-position exhibited a ±82.2° twist relative to the uracil plane, indicating partial isomerization . Complementary NMR studies can assess dynamic isomerization in solution by monitoring chemical shift anisotropy caused by C–H···O hydrogen bonding .

Q. How can researchers synthesize this compound while minimizing by-products?

Synthetic routes often involve regioselective modifications of uracil precursors. For example, arylation reactions using palladium catalysts (e.g., Pd(OAc)₂ with PPh₃) enable selective C5 or C6 functionalization. Debromination or debenzylation steps (e.g., using H₂/Pd-C) may be required to remove protecting groups . Avoid over-formylation by controlling reaction stoichiometry and temperature (e.g., formic acid/acetic anhydride at 0–5°C) .

Q. What analytical methods validate purity and structural integrity?

  • HPLC-MS : Quantify impurities (e.g., unreacted intermediates) using reversed-phase C18 columns with UV detection at 254 nm.
  • FT-IR : Confirm the presence of formyl (C=O stretch ~1680 cm⁻¹) and amino groups (N–H stretch ~3300 cm⁻¹).
  • Elemental Analysis : Verify molecular formula (e.g., C₁₄H₁₆N₄O₃) with <0.3% deviation .

Advanced Research Questions

Q. How do C–H···O hydrogen bonds influence the electronic environment of the uracil ring?

Computational studies (B3LYP/6-311++G**) show that N(1)-substituents (e.g., benzyl groups) alter the electric field gradient (EFG) and chemical shielding (CS) tensors of oxygen atoms in the uracil ring. For 1-methyluracil (1-MU), O4 exhibits a 12% increase in CS anisotropy compared to unsubstituted uracil due to steric and electronic effects from the benzyl group . Experimentally, this is corroborated by solid-state ¹⁷O NMR or X-ray charge density analysis.

Q. What strategies enable regioselective modification at the 5- or 6-position of the uracil core?

Catalyst-controlled direct C–H arylation is effective:

  • C5-Arylation : Use Pd(OAc)₂ with bulky ligands (e.g., PCy₃) in DMA at 120°C, favoring electron-deficient aryl halides.
  • C6-Arylation : Employ CuI/1,10-phenanthroline in DMF at 80°C for electron-rich substrates. Regioselectivity arises from steric hindrance and electronic directing effects of the N-formyl-N-methyl group .

Q. How can researchers resolve contradictions in biological activity data for structurally similar uracil derivatives?

For example, antimicrobial studies of 5-(3-nitrophenyllazo)-6-aminouracil complexes show variable efficacy against Gram-positive vs. Gram-negative bacteria. Methodological adjustments include:

  • Dose-Response Curves : Test concentrations from 1–100 μM to identify non-linear effects.
  • Metal Coordination Studies : Compare MIC values of free ligands vs. transition metal complexes (e.g., Cu²⁺, Zn²⁺) to assess chelation-driven activity .
  • Structural Analog Testing : Replace the benzyl group with methyl or propyl to isolate substituent effects .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., isomerization ratios in solution vs. solid state), cross-validate using DSC for thermal phase behavior and variable-temperature NMR .
  • Biological Assays : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing to ensure reproducibility .

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